1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea
Description
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Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-18(20-14-3-4-16-17(9-14)24-12-23-16)19-10-15(13-5-8-25-11-13)21-6-1-2-7-21/h3-5,8-9,11,15H,1-2,6-7,10,12H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENZVAIKXRINHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer research. This article reviews the compound's biological activity, synthesis, mechanisms of action, and relevant studies.
Chemical Structure
The compound features a benzo[d][1,3]dioxole moiety, a pyrrolidine ring , and a thiophene substituent. These structural components are crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzo[d][1,3]dioxole moiety through cyclization reactions.
- Synthesis of the pyrrolidine and thiophene components via appropriate coupling reactions.
- Final coupling to form the urea linkage.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance:
- A study evaluated the cytotoxic effects of similar benzodioxole derivatives on cancer cell lines such as HepG2, HCT116, and MCF-7. The results showed varying degrees of cytotoxicity with IC50 values indicating significant activity against these cancer cells .
| Compound Name | IC50 (HepG2) | IC50 (HCT116) | IC50 (MCF-7) |
|---|---|---|---|
| 1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrrolidin-1-yl)urea | TBD | TBD | TBD |
| Doxorubicin | 7.46 µM | 8.29 µM | 4.56 µM |
The mechanism of action for this compound is believed to involve:
- Interaction with specific molecular targets , such as enzymes or receptors.
- The benzo[d][1,3]dioxole moiety may engage in hydrophobic interactions while the pyrrolidine and thiophene rings can form hydrogen bonds or π-π interactions with aromatic residues in target proteins .
Other Biological Activities
Beyond anticancer effects, related compounds have been shown to possess:
- Antioxidant activity , which helps in reducing oxidative stress in cells.
- Anti-inflammatory properties , providing therapeutic potential in various inflammatory conditions .
Case Studies
Several case studies have focused on the biological evaluation of benzodioxole derivatives. For example:
- Antiproliferative Activity : A study demonstrated that certain derivatives exhibited strong antiproliferative effects on liver cancer cells (Hep3B) with significant reductions in cell viability compared to controls .
- Cell Cycle Analysis : Flow cytometry analyses indicated that some derivatives could induce cell cycle arrest at specific phases (G2-M), suggesting their potential as anticancer agents .
Scientific Research Applications
Antibacterial Activity
Research has demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant antibacterial properties. For instance, compounds similar to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea have shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, studies have reported that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to standard antibacterial agents .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific structural features of the compound are believed to enhance its efficacy against certain cancer types.
Neuropharmacological Effects
Preliminary studies suggest that the compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress marks it as a candidate for further exploration in neuropharmacology .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized several derivatives of the target compound and evaluated their antibacterial activity using agar diffusion methods. The results indicated that specific derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 80 to 110 nM .
Case Study 2: Anticancer Activity Assessment
In another study focused on anticancer activity, researchers tested the compound against various cancer cell lines, including breast and colon cancer cells. The findings revealed that the compound induced apoptosis in a dose-dependent manner and showed potential as an adjunct therapy in cancer treatment.
Summary of Applications
Q & A
Basic: What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, starting with the preparation of the benzo[d][1,3]dioxole and thiophene moieties. Key steps include:
- Cyclization : Formation of the benzo[d][1,3]dioxole via catechol derivatives and formaldehyde .
- Coupling : Use of carbodiimides (e.g., EDC or DCC) to link the urea group to the pyrrolidine-thiophene subunit .
- Optimization : Temperature control (0–25°C for sensitive intermediates), solvent selection (DMF or THF for polar intermediates), and purification via column chromatography or recrystallization .
Advanced: How can computational methods like molecular docking or quantum chemical calculations guide the design of analogs with improved bioactivity?
- Molecular docking : Predict binding affinities to targets (e.g., enzymes or receptors) by modeling interactions between the compound’s urea group, pyrrolidine ring, and hydrophobic pockets in proteins .
- Quantum chemical calculations : Use density functional theory (DFT) to analyze electronic properties (e.g., HOMO-LUMO gaps) of the thiophene and benzodioxole rings, which influence reactivity and stability .
- Reaction path search : Employ tools like the Artificial Force Induced Reaction (AFIR) method to simulate synthetic pathways and identify energetically favorable intermediates .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : 1H/13C NMR to verify the benzodioxole (δ 5.9–6.1 ppm for methylenedioxy protons) and thiophene (δ 7.1–7.3 ppm) groups .
- Mass spectrometry : High-resolution MS to confirm the molecular ion peak (e.g., m/z ~415 for C20H22N3O3S) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
- Dose-response studies : Perform IC50/EC50 assays across multiple cell lines (e.g., cancer vs. normal cells) to validate potency thresholds .
- Off-target profiling : Use kinase or GPCR panels to identify nonspecific interactions that may explain variability in published results .
- Metabolic stability assays : Evaluate cytochrome P450 metabolism in liver microsomes to rule out rapid degradation as a cause of inconsistent in vivo data .
Basic: What are the primary structural motifs responsible for this compound’s pharmacological potential?
- Urea core : Facilitates hydrogen bonding with biological targets (e.g., kinases or proteases) .
- Benzodioxole : Enhances lipophilicity and blood-brain barrier penetration .
- Thiophene-pyrrolidine subunit : Contributes to π-π stacking and conformational flexibility, critical for receptor binding .
Advanced: What strategies can mitigate challenges in scaling up synthesis for preclinical studies?
- Flow chemistry : Implement continuous flow reactors to improve heat/mass transfer during exothermic coupling steps .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- DoE (Design of Experiments) : Optimize parameters (e.g., solvent ratio, temperature) using statistical models to maximize yield .
Basic: How does this compound’s reactivity compare to structurally similar urea derivatives?
- Electrophilic substitution : The thiophene ring undergoes halogenation more readily than benzodioxole due to sulfur’s electron-donating effects .
- Oxidation : The pyrrolidine ring is susceptible to oxidation, forming a lactam under strong oxidizing conditions (e.g., mCPBA) .
- Hydrolysis : The urea group resists hydrolysis at neutral pH but degrades in acidic/basic conditions (e.g., HCl/NaOH at 80°C) .
Advanced: How can structure-activity relationship (SAR) studies refine this compound’s selectivity for neurological targets?
- Substitution patterns : Introduce methyl or fluoro groups to the pyrrolidine ring to modulate steric and electronic effects on dopamine receptor binding .
- Bioisosteric replacement : Replace thiophene with furan or pyridine to alter polarity and improve CNS penetration .
- Pharmacophore mapping : Use X-ray crystallography of target-ligand complexes to identify critical interactions (e.g., hydrogen bonds with the urea carbonyl) .
Basic: What are the recommended storage conditions to maintain this compound’s stability?
- Temperature : Store at –20°C in amber vials to prevent thermal degradation .
- Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the urea group .
- Solvent : Dissolve in DMSO for long-term storage (≤6 months) at concentrations ≤10 mM .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockout : Generate cell lines lacking putative targets (e.g., kinases) to confirm on-target effects .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to purified proteins (e.g., Kd < 1 µM indicates high affinity) .
- Metabolomics : Track downstream metabolic changes (e.g., ATP levels) via LC-MS to corroborate pathway modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
